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L-Aminobutyric-2,3,3-d3 Acid

Cat. No.: B1142534
CAS No.: 81339-59-5
M. Wt: 106.14
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Description

Theoretical Underpinnings of Isotopic Tracers in Biological Systems

The core principle of using isotopic tracers is that the labeled molecule behaves almost identically to its natural, unlabeled counterpart in biological and chemical processes. otsuka.co.jp By introducing a stable isotope-labeled compound into a biological system, such as a cell culture or a living organism, researchers can trace its journey. mdpi.comchemicalbook.com This allows for the direct observation of metabolic pathways, the measurement of flux (the rate of turnover of molecules through a metabolic pathway), and the elucidation of how nutrients are distributed and converted into various metabolites. revvity.comnih.gov

When a labeled precursor is introduced, it is incorporated into downstream metabolites. Analytical instruments, particularly mass spectrometers, can then detect the mass shift imparted by the isotope. nih.gov For example, by providing cells with ¹³C-labeled glucose, scientists can track where the carbon atoms from that glucose molecule end up, revealing the activity of pathways like glycolysis and the citric acid cycle. google.com This provides a dynamic snapshot of cellular metabolism that is unattainable with methods that only measure static metabolite levels. nih.gov

The Role of Deuterated Amino Acids as Molecular Probes

Deuterium (B1214612) (²H), an isotope of hydrogen, is a commonly used label in biochemical research. The substitution of hydrogen with deuterium creates a "heavy" molecule with a distinct mass signature. Deuterated amino acids, specifically, have become invaluable molecular probes for several reasons. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the "kinetic isotope effect." scbt.com

In research, deuterated amino acids serve multiple functions:

Probing Enzyme Mechanisms: They help in studying the mechanisms of enzymes by revealing which C-H bonds are broken during a reaction. nih.govnih.gov

NMR Spectroscopy: In protein NMR studies, selective deuteration can simplify complex spectra and improve signal resolution, which is crucial for determining the structure and dynamics of large proteins and protein complexes. scbt.comlgcstandards.com

Quantitative Mass Spectrometry: They are widely used as internal standards in quantitative MS-based studies. medchemexpress.com Because a deuterated amino acid is chemically identical to its natural form, it experiences the same processing during sample preparation and analysis. However, it can be separately detected due to its higher mass, allowing it to be used as a reference to accurately quantify the concentration of the natural amino acid. researchgate.net

Specific Research Significance of L-Aminobutyric-2,3,3-d3 Acid

L-2-Aminobutyric acid is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. hmdb.ca It is, however, a metabolite found in biological systems, arising from the metabolism of other amino acids such as methionine and threonine. nih.govhmdb.ca Altered levels of aminobutyric acid have been linked to certain metabolic conditions, making its accurate quantification in biological fluids important for research. nih.govsigmaaldrich.com

The deuterated isotopologue, this compound, is a specialized tool designed for advanced biochemical analysis. Its primary significance lies in its application as an internal standard for quantitative mass spectrometry. In metabolomics studies aiming to measure the precise concentration of L-2-Aminobutyric acid in samples like plasma or tissue extracts, a known amount of this compound is added to each sample at the beginning of the workflow. usda.govnih.gov It co-elutes with the unlabeled L-2-Aminobutyric acid during chromatography but is easily distinguished by the mass spectrometer due to its increased mass. This allows for the correction of any sample loss during extraction and purification, and it accounts for variations in instrument sensitivity, thereby ensuring highly accurate and precise quantification of the endogenous compound. researchgate.net

The specific placement of the three deuterium atoms at the C2 and C3 positions is intentional. These positions are on the stable carbon backbone of the amino acid. This labeling pattern ensures that the deuterium atoms are not easily exchanged or lost during metabolic processes, making the molecule a robust and reliable tracer for metabolic flux analysis studies that investigate the pathways involving L-2-Aminobutyric acid.

Table 1: Properties of this compound

Property Value
Chemical Formula C₄H₆D₃NO₂
Parent Compound L-2-Aminobutyric Acid
Parent CAS Number 1492-24-6 scbt.com
Molecular Weight ~106.14 g/mol lgcstandards.com
Isotopic Label Deuterium (³H)

| Primary Application | Internal Standard in Mass Spectrometry, Metabolic Flux Analysis medchemexpress.comusda.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
L-2-Aminobutyric Acid
Carbon-13
Deuterium
Glucose
L-2-Aminobutanoic acid
L-Alanine
L-Glutamic acid
L-Leucine
L-Methionine
L-Phenylalanine
L-Threonine
Methionine
Nitrogen-15
Serine
Threonine

Properties

CAS No.

81339-59-5

Molecular Formula

C₄H₆D₃NO₂

Molecular Weight

106.14

Synonyms

(S)-2-Aminobutanoic-2,3,3-d3 Acid;  (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid;  H-2-ABU-OH-2,3,3-d3;  L-α-2-Aminobutyric-2,3,3-d3 Acid;  L-Butyrine-2,3,3-d3;  L-Ethylglycine-2,3,3-d3;  LH-L-ABU-OH-2,3,3-d3;  NSC 97060-2,3,3-d3

Origin of Product

United States

Synthetic Methodologies and Stereospecific Isotopic Incorporation of L Aminobutyric 2,3,3 D3 Acid

Chemical Synthesis Pathways for Deuterated α-Aminobutyric Acids

Chemical synthesis provides versatile routes to deuterated amino acids, often allowing for large-scale production and the use of a wide array of starting materials.

Non-Enzymatic Approaches for Carbon-Deuteration

Non-enzymatic methods for deuteration often rely on catalyzed hydrogen-deuterium (H/D) exchange or the reduction of unsaturated precursors with deuterium (B1214612) gas. One established strategy involves the catalytic reduction of a suitable unsaturated precursor. For instance, a method analogous to the synthesis of [2,3-³H] gamma-aminobutyric acid could be envisioned, where a precursor containing a double or triple bond between the C2 and C3 positions is subjected to catalytic reduction using deuterium gas (D₂) and a heterogeneous catalyst like palladium on carbon (Pd/C). nih.gov The choice of catalyst and reaction conditions would be critical to ensure high levels of deuterium incorporation and to control the stereochemistry.

Another approach is the use of organophotocatalysis, which can promote H/D exchange at C-H bonds adjacent to amine or alcohol functionalities using D₂O as the deuterium source under mild conditions. arizona.edu This method offers a direct way to introduce deuterium into the amino acid backbone, although achieving site-selectivity for the 2,3,3-d3 pattern would require careful substrate design and catalyst selection.

Multistep De Novo Synthesis Utilizing Deuterated Precursors

De novo synthesis offers a highly controlled, albeit often lengthy, route to specifically labeled compounds. This approach builds the target molecule from simple, commercially available deuterated building blocks. For L-Aminobutyric-2,3,3-d3 Acid, a potential multistep synthesis could commence from a deuterated precursor such as deuterated ethyl magnesium bromide (CH₃CD₂MgBr). This precursor could be reacted with a suitable electrophile to construct the deuterated ethyl side chain.

Subsequent steps would involve the introduction of the amine and carboxylic acid functionalities with stereochemical control. This might involve asymmetric Strecker synthesis or the use of chiral auxiliaries to guide the formation of the L-enantiomer. While small molecule-based methods for site-selective synthesis of deuterated amino acids typically involve such de novo synthesis, they can be resource-intensive. nih.govwisc.edu

Enantioselective Synthesis Strategies for Chiral Deuterated Forms

Achieving the desired L-configuration is paramount. Enantioselective synthesis strategies are employed to produce the specific chiral deuterated form. One powerful method involves the use of chiral transition metal complexes. For example, chiral Ni(II) complexes of Schiff bases derived from an amino acid and a chiral ligand can be used for the asymmetric synthesis of α-deuterated α-amino acids. This process can proceed via dynamic kinetic resolution, allowing for high diastereoselectivity and excellent chemical yields.

Another strategy is the catalytic dynamic kinetic resolution of racemic azlactones using organocatalysts in the presence of a deuterium source like ethanol-d1 (EtOD). This has been shown to be a highly effective strategy for preparing enantiomerically pure α-deuterated chiral α-amino acids. Ir/Cu dual catalysis has also been reported for the fully stereodivergent synthesis of α,α-disubstituted α-amino acids, offering precise control over the configuration of stereocenters. acs.org

Synthetic Approach Description Key Reagents/Catalysts Advantages Challenges
Catalytic ReductionReduction of an unsaturated precursor with D₂ gas.D₂, Pd/CPotentially high deuterium incorporation.Control of stereochemistry, precursor availability.
De Novo SynthesisBuilding the molecule from simple deuterated precursors.Deuterated starting materials (e.g., CH₃CD₂MgBr), chiral auxiliaries.High control over labeling and stereochemistry.Often lengthy and resource-intensive.
Asymmetric CatalysisUse of chiral catalysts to introduce stereochemistry and deuterium.Chiral Ni(II) complexes, organocatalysts, Ir/Cu dual catalysts.High enantioselectivity and diastereoselectivity.Catalyst cost and sensitivity.

Enzymatic and Biocatalytic Deuterium Exchange Technologies

Enzymatic methods offer unparalleled selectivity and efficiency, operating under mild conditions and often directly on the amino acid substrate. nih.gov

Site-Selective Hydrogen-Deuterium Exchange Mechanisms in Amino Acids

Pyridoxal-5'-phosphate (PLP)-dependent enzymes are particularly adept at catalyzing reactions at the α- and β-carbons of amino acids. The mechanism involves the formation of a Schiff base between the amino acid and the PLP cofactor. Deprotonation at the Cα-position forms a quinonoid intermediate. If this process is performed in a deuterated solvent such as D₂O, the subsequent reprotonation can incorporate a deuterium atom at the α-position.

A PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst for the α-deuteration of a wide range of L-amino acids with exquisite site- and stereoselectivity. nih.gov Similarly, an aminotransferase, DsaD, when used alone, can catalyze H/D exchange exclusively at the Cα-position of amino acids. nih.govwisc.edu This site-selectivity is a key advantage of enzymatic methods.

Dual-Protein Catalysis for Precise Deuteration at Cα and Cβ Positions

Achieving deuteration at both the Cα and Cβ positions requires a more sophisticated enzymatic system. A dual-protein catalysis system, composed of an aminotransferase (DsaD) and a small partner protein (DsaE), has been shown to effectively catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govwisc.edu This system is responsible for the biosynthesis of L-allo-Ile and can be repurposed for selective deuteration.

In this dual-protein system, DsaD is responsible for the Cα-H/D exchange, while the partner protein, DsaE, facilitates the exchange at the Cβ-position. This allows for the synthesis of specifically labeled isotopologs such as L-Leu-2,3,3-d3 with high levels of deuterium incorporation (95% at Cα and 86% at Cβ) and excellent retention of the L-configuration (>99% ee). wisc.edu The scalability of this method has been demonstrated, making it a viable route for the preparative-scale synthesis of this compound. wisc.edu

Enzymatic System Catalytic Function Deuteration Pattern Key Enzymes Substrate Scope
Single Enzyme (e.g., LolT, DsaD)Cα-H/D exchangeα-deuterationPLP-dependent enzymesBroad range of L-amino acids
Dual-Protein SystemCα- and Cβ-H/D exchangeα,β-deuterationDsaD (aminotransferase), DsaE (partner protein)Aliphatic and aromatic amino acids

Optimization of Enzyme-Mediated Deuteration Efficiency

The efficiency of enzyme-mediated deuteration for producing this compound is contingent on several critical factors, including the choice of enzyme system, reaction conditions, and the substrate itself. Research into the enzymatic deuteration of amino acids has highlighted the potential of using specific enzymes to achieve high levels of site-selective deuterium incorporation directly onto free amino acids, which is a more efficient alternative to de novo synthesis from deuterated precursors. nih.gov

One promising approach involves the use of a dual-protein catalysis system. Studies have demonstrated that an aminotransferase (DsaD) in conjunction with a partner protein (DsaE) can effectively catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids. nih.govwisc.edu While reactions with DsaD alone typically result in exclusive Cα-deuteration, the presence of DsaE facilitates the exchange at the Cβ position as well. nih.govwisc.edu For the synthesis of this compound, this system would be of particular interest, although achieving the specific d3-pattern would require precise control over the reaction or enzyme engineering. The optimization of this system involves adjusting parameters such as enzyme concentration, substrate concentration, pH, and temperature to maximize both the rate of exchange and the level of deuterium incorporation.

Another avenue for optimization lies in the use of engineered enzymes, such as mutants of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like LolT. chemistryviews.org Originally a Mannich-type cyclase, LolT has been engineered to catalyze a reversible proton transfer on amino acids. chemistryviews.org By performing the reaction in a deuterium oxide (D₂O) medium, this enzyme can facilitate stereoselective α-deuteration of a broad range of L-amino acids. chemistryviews.org Further mutations could potentially expand its activity to the Cβ position, making it a candidate for the synthesis of specifically deuterated aminobutyric acid.

The optimization process often involves screening different enzyme variants and reaction conditions. Key performance indicators are the percentage of deuterium incorporation at the target sites and the enantiomeric excess (ee) of the final product, which should remain high to preserve the L-configuration. For instance, preparative-scale reactions using the DsaD/DsaE system on other amino acids have successfully yielded high levels of deuteration at both Cα (95%) and Cβ (84–93%) with greater than 99% ee. wisc.edu

Below is a table summarizing hypothetical optimization parameters for the deuteration of an L-aminobutyric acid precursor, based on findings from related enzymatic deuteration studies.

ParameterCondition ACondition BCondition COutcome Metric
Enzyme System DsaD/DsaELolT MutantDsaD only% Deuterium Incorporation (Cα/Cβ)
Substrate L-Aminobutyric AcidL-Aminobutyric AcidL-Aminobutyric AcidEnantiomeric Excess (%)
Solvent 99% D₂O Buffer99% D₂O Buffer99% D₂O BufferReaction Time (h)
pH 8.47.58.4Specific Activity (U/mg)
Temperature (°C) 303730Yield (%)
Hypothetical Results
% D-Incorp. (Cα/Cβ) 95 / 90>95 / N/A>95 / <5
Enantiomeric Excess >99>99>99
Yield (%) 859088

This table is illustrative and based on data for analogous enzymatic deuterations. wisc.educhemistryviews.org

Biosynthetic Pathway Engineering for Enhanced Production of L-Aminobutyric Acid Precursors for Deuteration

To facilitate the efficient synthesis of this compound, a robust and high-titer production of its non-deuterated precursor, L-2-aminobutyric acid (L-ABA), is essential. Metabolic engineering of microbial hosts like Escherichia coli has been a primary strategy to achieve this goal. nih.govnih.govresearchgate.net The core of this approach involves creating a synthetic pathway that channels central metabolites towards the desired product.

A common biosynthetic route for L-ABA in engineered E. coli starts from L-threonine. nih.gov This pathway leverages the concerted action of three key enzymes:

Threonine deaminase (encoded by ilvA): Converts L-threonine to 2-ketobutyrate.

Tyrosine aminotransferase (encoded by tyrB): Catalyzes the transamination of 2-ketobutyrate, using an amino donor like L-aspartate, to form L-2-aminobutyric acid. nih.gov

α-Acetolactate synthase (encoded by alsS): This enzyme is introduced to eliminate the pyruvate (B1213749) by-product generated from L-threonine, which helps to improve the yield and purity of L-ABA. nih.gov

Further enhancements to this pathway involve multi-level engineering strategies. nih.govresearchgate.net These include strengthening the main synthetic pathway by overexpressing the core enzymes, optimizing the supply of cofactors and energy (ATP and NADPH), and modifying transport proteins to improve the strain's tolerance to osmotic stress during high-density fermentation. nih.govresearchgate.net By systematically applying these modifications, researchers have significantly increased the production of L-ABA. For instance, through multi-pathway engineering and optimization of fermentation conditions, a final titer of 42.14 g/L of L-ABA has been achieved in a 5-liter bioreactor. nih.govresearchgate.net

The engineering process involves a systematic approach, starting with a base strain and incrementally adding genetic modifications. The effectiveness of each modification is assessed by measuring the resulting L-ABA titer and productivity.

The table below details a representative strategy for engineering an E. coli strain for enhanced L-ABA production, which would serve as the precursor for subsequent deuteration steps.

StrainGenetic ModificationEngineering StrategyPrecursor (Substrate)L-ABA Titer (g/L)Productivity (g/L/h)
E. coli K12 Wild TypeBase StrainGlucose / L-Threonine< 0.1-
ABA-01 Overexpression of ilvA, tyrB, alsSCore Pathway ConstructionGlucose / L-Threonine5.2~0.11
ABA-02 ABA-01 + Enhanced Aspartate SupplyPrecursor ChannelingGlucose / L-Threonine15.8~0.26
ABA-03 ABA-02 + Cofactor & Energy System EnhancementOptimizing Redox BalanceGlucose28.5~0.35
ABAT38 ABA-03 + Transport Protein ModificationImproved Stress ToleranceGlucose42.140.40

This table is a representative summary based on published findings on L-ABA biosynthetic pathway engineering. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Mass Spectrometric Characterization of L Aminobutyric 2,3,3 D3 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like L-Aminobutyric-2,3,3-d3 acid, specific NMR techniques are applied to confirm the position and extent of deuterium (B1214612) labeling.

Proton (¹H) NMR spectroscopy is highly sensitive to the presence and location of deuterium atoms. Since deuterium (²H) has a different nuclear spin (I=1) compared to protium (B1232500) (¹H, I=1/2), it is not directly observed in a standard ¹H NMR spectrum. The substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H spectrum.

In the case of this compound, the protons at the C2 and C3 positions are replaced by deuterons. The ¹H NMR spectrum of unlabeled L-Aminobutyric acid typically displays signals for the C2-H (a-proton), C3-H₂ (methylene protons), and C4-H₃ (methyl protons). Upon deuteration at the C2 and C3 positions, the signals corresponding to the a-proton and the methylene (B1212753) protons vanish. nih.gov

Furthermore, the deuteration simplifies the multiplicity of adjacent proton signals. The methyl protons (C4-H₃) in the unlabeled compound appear as a triplet due to coupling with the two methylene protons at C3. In this compound, this coupling is removed, causing the methyl proton signal to appear as a singlet. This simplification provides clear evidence for the specific deuteration pattern.

Table 1: Comparison of Expected ¹H NMR Data for L-Aminobutyric Acid and this compound in D₂O

Position L-Aminobutyric Acid This compound
C2-H (α-H) ~3.7 ppm (triplet)Signal absent
C3-H₂ ~1.9 ppm (sextet)Signal absent
C4-H₃ ~1.0 ppm (triplet)~1.0 ppm (singlet)
NH₂ Variable (exchange)Variable (exchange)
COOH Variable (exchange)Variable (exchange)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of the attached and nearby carbon atoms, known as isotope effects. nih.govrsc.org

For this compound, the following effects are anticipated in the ¹³C NMR spectrum:

One-bond isotope effect (¹JCD): The signals for the deuterated carbons, C2 and C3, will be shifted upfield (to a lower ppm value) compared to the unlabeled compound. This effect is the most pronounced.

Two-bond isotope effect (²JCCD): The adjacent carbons, C1 (carboxyl) and C4 (methyl), will also experience a smaller upfield shift. rsc.org

Signal Multiplicity: Due to C-D coupling, the signals for C2 and C3 will appear as multiplets (typically triplets, as the spin of deuterium is 1). However, if broadband proton decoupling is used without deuterium decoupling, these signals may be broadened or show reduced intensity.

These characteristic shifts and multiplicity changes in the ¹³C spectrum serve as definitive confirmation of the deuteration sites. In metabolic studies, these altered ¹³C signals allow researchers to trace the journey of the labeled molecule through various biochemical pathways.

Table 2: Predicted ¹³C NMR Chemical Shifts and Isotope Effects for this compound

Carbon Atom Typical Shift (Unlabeled) Predicted Shift (Deuterated) Expected Isotope Effect
C1 (COOH) ~175 ppmSlightly upfieldSmall two-bond effect
C2 (α-C) ~58 ppmUpfield shifted, multipletPronounced one-bond effect
C3 ~26 ppmUpfield shifted, multipletPronounced one-bond effect
C4 ~11 ppmSlightly upfieldSmall two-bond effect

Deuterium (²H) NMR is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Although it has lower natural abundance and sensitivity compared to ¹H NMR, it is highly effective for enriched compounds. magritek.com A ²H NMR spectrum of this compound would show distinct signals corresponding to the deuterons at the C2 and C3 positions.

Chromatographic Separation Techniques for Labeled Aminobutyric Acid Analogs

The analysis of this compound and its non-labeled counterpart presents analytical challenges due to their small size, high polarity, and zwitterionic nature. sielc.com These properties result in poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Consequently, specialized chromatographic techniques are required for their effective separation, purification, and quantification. zodiaclifesciences.com Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, often combined with derivatization, are employed to achieve the necessary analytical resolution for these and other aminobutyric acid isomers. sielc.comnih.govsielc.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification of synthesized this compound and for its analytical separation from potential impurities and isomers. Given that aminobutyric acids lack a strong chromophore for standard UV detection, pre-column or post-column derivatization is a common strategy to enhance detectability and improve chromatographic behavior. ugent.be Reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, or 2,4-dinitrofluorobenzene (FDNB) react with the primary amine group to form highly fluorescent or UV-absorbent derivatives. ugent.beresearchgate.net

The separation of these derivatives is typically performed on reversed-phase columns (e.g., C18). researchgate.net However, for the analysis of underivatized aminobutyric acids, alternative stationary phases are more effective. HILIC columns, which utilize a high organic content mobile phase with a small amount of aqueous buffer, provide good retention for polar compounds like this compound. mdpi.comhelixchrom.com Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also offer excellent selectivity for separating aminobutyric acid isomers without the need for derivatization or ion-pairing reagents. sielc.comzodiaclifesciences.com The choice of method depends on the analytical goal, whether it is high-throughput quantification or high-purity isolation.

Table 2: Typical HPLC Parameters for Aminobutyric Acid Analysis
ParameterHILIC Method (Underivatized)Reversed-Phase Method (Derivatized)
Column HILIC (e.g., Amide, Silica)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A AcetonitrileAqueous buffer (e.g., 0.05M Sodium Acetate)
Mobile Phase B Aqueous Buffer (e.g., 20 mM Ammonium Acetate)Organic Solvent (e.g., Methanol, Acetonitrile)
Gradient Isocratic or Gradient (decreasing organic)Gradient (increasing organic)
Flow Rate 0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Detection Mass Spectrometry (MS), ELSDFluorescence (FLD) or UV-Vis
Derivatization Not requiredRequired (e.g., OPA, Dansyl Chloride)

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Quantitative Analysis with Deuterated Internal Standards

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is central to achieving high-quality quantitative data for its endogenous analog, L-2-aminobutyric acid. wur.nl

The principle of this method, known as stable isotope dilution analysis, relies on adding a known amount of the SIL-IS to a sample prior to extraction and analysis. nih.gov this compound is an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. lcms.cz

Despite co-eluting chromatographically, the analyte and the internal standard are readily distinguished by the mass spectrometer based on their mass-to-charge (m/z) difference. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS. mdpi.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, precise quantification can be achieved, effectively correcting for sample loss and matrix effects. lcms.cz This approach has been successfully applied to quantify various aminobutyric acid isomers in biological fluids like plasma and cerebrospinal fluid. wur.nlresearchgate.net

Table 3: Example LC-MS/MS Parameters for L-2-Aminobutyric Acid using a Deuterated Internal Standard
ParameterL-2-Aminobutyric Acid (Analyte)This compound (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1, m/z) 104.1107.1
Product Ion (Q3, m/z) 58.161.1
MRM Transition 104.1 -> 58.1107.1 -> 61.1
Collision Energy (eV) Optimized (e.g., 15-25)Optimized (e.g., 15-25)
Dwell Time (ms) 50 - 10050 - 100

Note: The exact m/z values and energies are instrument-dependent and require optimization.

Applications of L Aminobutyric 2,3,3 D3 Acid in Metabolic and Enzymatic Pathway Elucidation

Metabolic Flux Analysis (MFA) in Microbial and Cellular Systems

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By introducing a labeled substrate into a biological system, scientists can track the distribution of the isotope through various metabolic pathways.

In theory, L-Aminobutyric-2,3,3-d3 Acid could be used as a tracer in MFA studies to quantify intracellular fluxes. When introduced to cells, the deuterated aminobutyric acid would be taken up and metabolized. Analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy could then be used to detect the deuterium (B1214612) label in downstream metabolites. nih.govnih.gov This information, combined with a stoichiometric model of the metabolic network, would allow for the calculation of the rates of reactions involving aminobutyric acid. nih.gov However, specific studies detailing the use of this compound for this purpose are not currently present in the available literature.

Isotope tracing with compounds like this compound would be valuable for understanding how metabolic pathways are regulated, particularly at branch points where a metabolite can enter one of several pathways. The pattern of deuterium labeling in various products would reveal the relative flux through competing pathways. This approach can also help to identify previously unknown or alternative metabolic routes. While the general methodology is well-documented for other labeled compounds, specific examples employing this compound are not found in current research. nih.gov

Mechanistic Investigations of Enzyme Catalysis Utilizing Deuterated Substrates

The use of deuterated substrates is a cornerstone of mechanistic enzymology, primarily through the study of kinetic isotope effects (KIEs).

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For a reaction involving the breaking of a carbon-hydrogen bond, substituting hydrogen with deuterium often leads to a slower reaction rate. The magnitude of this KIE can provide insight into the rate-determining step of the enzymatic reaction and the nature of the transition state. nih.govacs.org While KIE studies have been performed on many enzymes using various deuterated substrates, there is no available data from studies that have specifically used this compound to determine the KIE for an enzyme that metabolizes it.

Table 1: Theoretical Kinetic Isotope Effect Data for an Enzyme Utilizing this compound

Enzyme Substrate kH/kD Implied Rate-Limiting Step
Hypothetical Aminotransferase L-Aminobutyric Acid N/A C-H bond cleavage
Hypothetical Aminotransferase This compound N/A C-H bond cleavage

This table is for illustrative purposes only, as no specific experimental data for this compound is available.

Deuterated compounds can also be used in techniques like NMR spectroscopy to study the binding of a substrate to an enzyme and any subsequent conformational changes. The deuterium label provides a specific signal that can be monitored to understand the dynamics of the substrate-enzyme complex. No published studies were found that utilize this compound for this purpose.

Studies on Amino Acid Biosynthesis and Catabolism Pathways

Isotopically labeled amino acids are fundamental to the study of their synthesis and breakdown.

L-Aminobutyric acid is known to be involved in various metabolic pathways. hmdb.ca Its biosynthesis and catabolism are integral to the central metabolism of many organisms. nih.govfrontiersin.org The use of this compound as a tracer would, in principle, allow for the detailed mapping of these pathways. By following the deuterium label, researchers could identify the precursors of aminobutyric acid and the products of its degradation. Despite the general importance of aminobutyric acid metabolism, research specifically employing this compound to elucidate these pathways has not been reported.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Deuterium
Aminobutyric acid
Hydrogen

Tracing Interconversions and Turnover Rates of Aminobutyric Acid Isomers

Stable isotope-labeled compounds like this compound are instrumental in studying the interconversion and turnover rates of aminobutyric acid isomers. While L-2-aminobutyric acid is a known entity, other isomers such as gamma-aminobutyric acid (GABA) and beta-aminobutyric acid (BABA) play significant roles in neurotransmission and plant physiology, respectively. frontiersin.orghmdb.ca By introducing a labeled precursor, researchers can monitor its conversion into other isomers and measure the rate at which these molecules are synthesized and degraded.

For example, a study on another deuterated aminobutyric acid isomer, D6-GABA, in citrus plants demonstrated the ability to distinguish the labeled compound from endogenous GABA using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This allowed the researchers to determine the half-life of the exogenous GABA, which was found to be approximately 1.3 hours, indicating a rapid conversion to succinic acid. nih.gov Similar principles would apply to tracing the metabolic fate of this compound, providing quantitative data on its transformation into other metabolites.

Table 1: Example Data from a Tracer Study Using Deuterated GABA

ParameterFindingCitation
Labeled CompoundD6-GABA nih.gov
Analytical MethodGC-MS nih.gov
Endogenous GABA Level84.4 ± 9.8 μg/g nih.gov
D6-GABA Level (after 6h)294.1 ± 18.1 μg/g nih.gov
Half-life of D6-GABA~1.3 hours nih.gov
Metabolic ProductD4-labeled succinic acid nih.gov

This table illustrates the type of data obtainable from metabolic tracing studies with deuterated aminobutyric acids.

Role of Deuterated Probes in Decoding the Gamma-Aminobutyric Acid (GABA) Shunt Pathway

The GABA shunt is a conserved metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. frontiersin.orgfrontiersin.org It plays a crucial role in carbon and nitrogen metabolism and stress response in a wide range of organisms. frontiersin.orgnih.gov The pathway involves the conversion of glutamate (B1630785) to GABA, which is then metabolized to succinate. nih.gov

Deuterated probes are invaluable for studying the kinetics and regulation of this pathway. For instance, a study on GABA transamination, a key step in the shunt, used GABA deuterated at the gamma-carbon. nih.gov The research revealed a significant deuterium isotope effect, where the rate of the reaction was substantially reduced. This finding indicated that the cleavage of the hydrogen (or deuterium) from the gamma-carbon is the rate-determining step in the transamination process catalyzed by GABA aminotransferase. nih.gov this compound, with its deuterium labels, could be used in a similar fashion to investigate the kinetics of enzymes that may act on it or its metabolic products.

Key Enzymes in the GABA Shunt Pathway:

Glutamate Decarboxylase (GAD): Converts glutamate to GABA. frontiersin.orgmdpi.com

GABA Transaminase (GABA-T): Converts GABA to succinic semialdehyde. nih.govmdpi.com

Succinic Semialdehyde Dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate. frontiersin.orgmdpi.com

By using a labeled substrate, the flux through the shunt and its connection to the TCA cycle can be precisely quantified. nih.gov

Investigation of Non-Enzymatic Biochemical Transformations of Aminobutyric Acid Derivatives

Isotopically labeled compounds can also shed light on non-enzymatic reactions. For example, under conditions of oxidative stress, the amino acid proline can be non-enzymatically converted to GABA. mdpi.com This reaction involves reactive oxygen species (ROS) and represents an alternative route for GABA synthesis. mdpi.com While direct research on non-enzymatic reactions of this compound is not widely published, the principles of using isotopic labeling to trace such transformations are well-established. A labeled compound could be used to confirm proposed non-enzymatic reaction mechanisms by tracking the incorporation of deuterium into the final product.

Applications in Protein Structure and Dynamics Studies through Isotopic Labeling

Isotope labeling, including deuteration, is a cornerstone of modern structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.comsigmaaldrich.com While this compound is a non-proteinogenic amino acid, the techniques applied to protein studies are relevant.

In protein NMR, uniform or selective labeling with isotopes like ¹³C, ¹⁵N, and ²H (deuterium) is used to simplify complex spectra and extract structural and dynamic information. sigmaaldrich.comutoronto.ca Perdeuteration (labeling all non-exchangeable hydrogen sites with deuterium) combined with uniform ¹³C and ¹⁵N labeling is a powerful technique for high-resolution structural studies of large proteins, as it reduces line broadening caused by proton dipolar coupling. sigmaaldrich.com

Although this compound is not incorporated into proteins via ribosomal synthesis, it could be used in specialized applications. For instance, it could be used in chemoenzymatic synthesis to create deuterated analogs of drugs or peptides for structural analysis. nih.gov Biocatalytic methods have been developed for the stereoselective deuteration of α-amino acids, highlighting the interest in such labeled compounds for research and development. nih.gov The specific labeling pattern of this compound could serve as a unique probe to study the binding and dynamics of small molecules interacting with proteins or other biological macromolecules.

Table 2: Common Isotopes in Protein NMR and Their Purpose

IsotopePurposeCitation
¹³C Provides information on the carbon backbone and side chains for resonance assignment and structure determination. sigmaaldrich.com
¹⁵N Used to label the amide backbone, crucial for tracking protein folding and dynamics. sigmaaldrich.com
²H (Deuterium) Reduces spectral complexity and relaxation rates, enabling studies of larger proteins and protein dynamics. sigmaaldrich.comutoronto.ca

Future Directions and Methodological Advancements in Deuterated Amino Acid Research

Development of Novel Stereoselective Deuteration Strategies

The precise placement of deuterium (B1214612) atoms at specific stereocenters in a molecule like L-Aminobutyric-2,3,3-d3 Acid is critical for its effective use as a tracer or a therapeutically modified agent. The development of novel stereoselective deuteration methods is thus a major focus of future research.

Historically, achieving site- and stereoselective deuteration has been a significant synthetic challenge, often requiring multi-step processes with protecting groups and chiral auxiliaries. nih.gov However, recent advancements are paving the way for more efficient and selective methods. Biocatalysis, in particular, represents a promising frontier. rsc.org Enzymes, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, can catalyze the exchange of hydrogen for deuterium from inexpensive sources like heavy water (D₂O) with exceptional control over the position and stereochemistry of the label. nih.govescholarship.org

Researchers have demonstrated that specific enzymes can be repurposed to achieve highly selective deuteration. For instance, a PLP-dependent Mannich cyclase, LolT, has been shown to deuterate a wide variety of L-amino acids at the α-position with remarkable speed and stereoselectivity. escholarship.orgescholarship.org Similarly, a two-protein enzyme system (DsaD/DsaE) can selectively catalyze deuterium exchange at both the α- and β-positions of various amino acids. nih.gov These enzymatic methods often operate under mild conditions and can be applied directly to free amino acids, eliminating complex synthetic steps. nih.govrsc.org

Beyond biocatalysis, new chemical methods are also emerging. One novel approach allows for the α-deuteration of amino acid derivatives while retaining their original chirality, a process known as enantioretentive deuteration, which simplifies the synthesis of optically pure deuterated amino acids. nih.govacs.org

Table 1: Comparison of Modern Deuteration Strategies

StrategyKey FeaturesAdvantagesChallenges
Biocatalysis (e.g., PLP-enzymes) Uses enzymes to catalyze H/D exchange. escholarship.orgHigh site- and stereoselectivity; mild reaction conditions; uses inexpensive D₂O. nih.govrsc.orgSubstrate scope can be limited by enzyme specificity; enzyme stability and availability. nih.gov
Chemoenzymatic Synthesis Combines chemical steps with enzymatic reactions. nih.govLeverages the selectivity of enzymes for key steps in a larger synthetic route. nih.govMay still require multiple steps and purification.
Enantioretentive Chemical Deuteration Base-promoted deuterium exchange that preserves the original stereocenter. acs.orgAvoids the need for external chiral sources; simple procedure. nih.govScope may be limited to specific classes of amino acid derivatives. acs.org
Transition Metal Catalysis Uses metal catalysts (e.g., Pd/C) for hydrogenation in a deuterium atmosphere. nih.govCan be applied to a range of compounds.Often results in poor site-selectivity and may require harsh conditions. nih.govrsc.org

These advancements will make highly specific deuterated compounds like this compound more accessible, enabling more sophisticated and precise biological investigations.

Integration of Isotopic Tracer Studies with Multi-Omics Data for Systems-Level Understanding

Isotope tracing, using molecules like this compound, provides a direct readout of metabolic pathway activity. springernature.com However, to understand the broader consequences of metabolic shifts, researchers are increasingly integrating this flux data with other "omics" datasets, such as genomics, proteomics, and metabolomics. oup.com This multi-omics approach provides a comprehensive, systems-level view of cellular regulation. bohrium.com

When a deuterated tracer is introduced into a biological system, its journey through various metabolic reactions can be tracked using techniques like mass spectrometry or NMR spectroscopy. numberanalytics.com This reveals the metabolic fluxome—the network of reaction rates. mdpi.com Simultaneously, other omics technologies can capture a snapshot of the cell's state:

Proteomics measures the abundance of proteins, indicating which enzymes and regulatory proteins are active. oup.com

Metabolomics provides a profile of all metabolites, revealing the downstream effects of pathway activity. oup.com

Transcriptomics quantifies mRNA levels, showing which genes are being expressed to produce the cellular machinery.

By combining these datasets, researchers can move beyond observing a change in a single pathway to understanding the coordinated response of the entire cellular network. researchgate.net For example, an altered flux through a pathway involving L-aminobutyric acid might be correlated with changes in the expression of specific enzymes (proteomics) and a buildup of related metabolites (metabolomics). This integrated analysis is crucial for deciphering the complex metabolic reprogramming that occurs in diseases like cancer. bohrium.comd-nb.info

Future work will focus on developing more sophisticated computational pipelines and statistical methods to effectively integrate these large and diverse datasets. bohrium.combiorxiv.org The goal is to build predictive models of cellular metabolism that can explain how genetic or environmental perturbations lead to specific physiological outcomes. biorxiv.org

Table 2: Role of Different Omics in Integrated Tracer Studies

Omics FieldInformation ProvidedRole in Integrated Analysis
Isotope Tracing (Fluxomics) Measures the rates of metabolic reactions (fluxes). mdpi.comProvides a dynamic view of pathway activity. numberanalytics.com
Proteomics Quantifies the abundance and modifications of proteins. oup.comIdentifies the enzymes and regulatory proteins driving the observed fluxes.
Metabolomics Profiles the levels of all small-molecule metabolites. oup.comReveals the downstream consequences and substrate availability for metabolic pathways.
Genomics/Transcriptomics Analyzes gene sequences and expression levels (mRNA). oup.comConnects metabolic phenotype to the underlying genetic blueprint and transcriptional regulation.

Advancements in Computational Modeling and Simulation for Isotopic Flux Prediction

The analysis of data from stable isotope tracing experiments is complex and relies heavily on computational modeling. mdpi.com These models are essential for translating raw analytical data (isotopic labeling patterns) into meaningful metabolic fluxes. numberanalytics.com Future advancements in computational tools are critical for handling increasingly complex experimental designs and for making more accurate predictions.

Metabolic Flux Analysis (MFA) and its isotope-assisted variant (iMFA) are the core computational techniques used. mdpi.comfrontiersin.org These methods use a mathematical representation of the cell's metabolic network along with the experimental data to calculate the rates of intracellular reactions. mdpi.com A significant challenge has been the computational cost and expertise required to build and run these models, especially for large, genome-scale networks. nih.gov

To address this, new approaches are being developed:

Machine Learning: Researchers are innovating machine learning frameworks, such as artificial neural networks, to streamline the process. nih.gov These models can be trained on simulated data to learn the complex relationship between isotope patterns and metabolic fluxes, allowing for rapid and accurate flux prediction from experimental data. biorxiv.org

Automated Pipeline Tools: Software pipelines are being created to automate the workflow from raw mass spectrometry data to flux maps. biorxiv.org Tools like fluxTrAM aim to integrate data processing, model integration, and flux inference, making the analysis more accessible and reproducible. biorxiv.org

Robust Experimental Design: Computational methods are now used before an experiment to design optimal tracer strategies. frontiersin.org By simulating different tracer combinations (e.g., mixtures of differently labeled substrates), these tools can identify the most informative and cost-effective experiments to perform, maximizing the chances of successfully quantifying the fluxes of interest. frontiersin.orgnih.gov

These computational advancements will not only accelerate the pace of research but also improve the accuracy and scope of metabolic investigations using deuterated tracers like this compound. biorxiv.org

Q & A

Basic Research Questions

Q. How is L-Aminobutyric-2,3,3-d3 Acid synthesized, and what are the critical isotopic labeling considerations?

  • Methodology : Deuterated L-aminobutyric acid derivatives are typically synthesized via enzymatic or chemical methods. For example, ω-transaminase enzymes catalyze the transamination of deuterated precursors under controlled conditions (37°C, aqueous or biphasic solvents) to achieve high enantiomeric excess (>99% ee) . Isotopic purity (e.g., 98 atom% D) requires rigorous purification via column chromatography or recrystallization, validated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Key Parameters : Reaction scale (mg to ml), solvent selection (water vs. organic phases), and catalyst specificity (e.g., ω-transaminase) directly influence yield and isotopic integrity .

Q. What analytical techniques validate the purity and isotopic enrichment of this compound?

  • Methodology :

  • LC-MS/MS : Quantifies isotopic enrichment using fragmentation patterns specific to deuterated carbons.
  • NMR : ²H-NMR or ¹³C-NMR confirms deuterium incorporation at positions 2,3,3 via chemical shift analysis .
  • Elemental Analysis : Validates molecular formula (C₄H₆D₃NO₂) and rules out non-deuterated contaminants .
    • Data Interpretation : Discrepancies in isotopic ratios (>2% deviation) suggest incomplete labeling or side reactions, necessitating process re-optimization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : EN166-certified safety goggles, nitrile gloves, and lab coats are mandatory. Respiratory protection (N100/P3 filters) is advised if airborne particles are generated during weighing .
  • Storage : Store in sealed containers at room temperature, away from moisture and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does this compound serve as a tracer in metabolic flux analysis?

  • Experimental Design :

  • Isotopic Tracing : Administer deuterated L-aminobutyric acid to cell cultures or model organisms. Track ²H incorporation into downstream metabolites (e.g., succinate, acetyl-CoA) via LC-MS .
  • Kinetic Modeling : Use compartmental models to quantify flux rates in pathways like the citric acid cycle or amino acid catabolism .
    • Data Contradictions : Discrepancies between predicted and observed labeling patterns may indicate alternative metabolic routes or enzyme promiscuity, requiring validation via knockout studies .

Q. What role does this compound play in studying enzyme-substrate specificity in peptide synthetases?

  • Methodology :

  • Competitive Binding Assays : Co-incubate L-[³H]alanine and L-aminobutyric-d3 acid with peptide synthetases. Measure ³H displacement to calculate apparent Kₘ values .
  • Kinetic Replots : Lineweaver-Burk analysis distinguishes competitive vs. non-competitive inhibition mechanisms .
    • Interpretation : Reduced binding affinity for deuterated analogs may reflect steric hindrance or altered hydrogen bonding, informing enzyme engineering efforts .

Q. How is this compound used to investigate metabolic disorders like tyrosinemia or Reye’s syndrome?

  • Experimental Workflow :

  • Plasma Profiling : Quantify deuterated L-aminobutyric acid levels in patient-derived samples using stable isotope dilution assays (SIDAs) coupled with LC-MS .
  • Pathway Correlation : Compare isotopic enrichment patterns in healthy vs. diseased cohorts to identify dysregulated pathways (e.g., urea cycle defects) .
    • Challenges : Endogenous interference (e.g., non-deuterated isomers) requires high-resolution MS/MS for unambiguous detection .

Methodological Troubleshooting

Q. How to resolve low isotopic enrichment in synthesized this compound?

  • Root Cause Analysis :

  • Precursor Purity : Ensure deuterated precursors (e.g., D₂O, deuterated ketobutyrate) are ≥98% enriched.
  • Reaction Quenching : Rapid cooling post-synthesis minimizes deuterium exchange with protic solvents .
    • Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.